molecular formula C5H10O5 B584065 D-[5-13C]Xylose CAS No. 139657-63-9

D-[5-13C]Xylose

Cat. No.: B584065
CAS No.: 139657-63-9
M. Wt: 151.122
InChI Key: SRBFZHDQGSBBOR-NMZXSKSZSA-N
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Description

D-[5-13C]Xylose, commonly known as Xylose, is a monosaccharide of the aldopentose type, which means that it contains five carbon atoms and includes an aldehyde functional group . It is a sugar first isolated from wood, and named for it . Xylose is classified as a monosaccharide, which means it is a simple sugar that cannot be hydrolyzed to smaller sugars . It is derived from hemicellulose, one of the main constituents of biomass . Like most sugars, it can adopt several structures depending on conditions .


Synthesis Analysis

Xylose is a major component of lignocellulose and the second most abundant sugar present in nature . Efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from xylose .


Molecular Structure Analysis

The acyclic form of xylose has a chemical formula of HOCH2(CH(OH))3CHO . The cyclic hemiacetal isomers are more prevalent in solution and are of two types: the pyranoses, which feature six-membered C5O rings, and the furanoses, which feature five-membered C4O rings (with a pendant CH2OH group) .


Chemical Reactions Analysis

The catalytic effect of Lewis acid on xylose conversion to furfural has been widely reported, while the underlying reaction network and kinetics are not fully elucidated . The reaction network and kinetics were developed, where Al(OH)2+ was identified as the catalytically active species for isomerization between xylose, lyxose, and xylulose .


Physical and Chemical Properties Analysis

Xylose is a white crystalline solid that is soluble in water and has a melting point of approximately 150 degrees Celsius . Xylose has a slightly acidic pH and is relatively stable under normal conditions .

Scientific Research Applications

  • Metabolism and Cometabolism in Microorganisms : D-Xylose's uptake and metabolism in Saccharomyces cerevisiae are influenced by the presence of other substrates like D-ribose. This yeast can convert xylose and ribose to their polyols, xylitol, and ribitol, respectively, as shown using 13C nuclear magnetic resonance spectroscopy (van Zyl, Prior, Kilian, & Brandt, 1993).

  • Interactions with Alkali Fluorides : A spectroscopic study reveals how alkali fluorides like KF and CsF form complexes with D-xylose. These interactions, studied through methods like infrared spectroscopy and nuclear magnetic resonance, shed light on the chemical behavior of D-xylose (Fernández-bertran, Reguera, & Ortiz, 2001).

  • Xylose Metabolism under Various Conditions : The metabolism of D-[1-13C] xylose in Pichia stipitis under both aerobic and anaerobic conditions has been explored. This research contributes to understanding the metabolic pathways and rate-limiting steps of D-xylose metabolism in this yeast (Ligthelm, Prior, Preez, & Brandt, 1988).

  • Pathway Analysis in Archaea : The degradation pathway of D-xylose in the archaeon Haloferax volcanii was elucidated, showing a unique pathway differing from classical bacterial pathways. This study contributes to understanding carbohydrate metabolism in archaea (Johnsen, Dambeck, Zaiß, Fuhrer, Soppa, Sauer, & Schönheit, 2009).

  • D-Ribose Biosynthesis from Xylose : Research on Bacillus subtilis JY200, deficient in transketolase, shows how D-ribose can be biosynthesized from xylose. This has implications for industrial processes involving ribose production (Park, Choi, Bennett, & Seo, 2006).

Mechanism of Action

Target of Action

D-[5-13C]Xylose, a monosaccharide of the aldopentose type, is primarily targeted by the enzyme xylose isomerase . This enzyme plays a crucial role in D-xylose catabolism . Xylose isomerase catalyzes the conversion of D-xylose to D-xylulose, a key step in the metabolism of D-xylose .

Mode of Action

This compound interacts with its target, xylose isomerase, to undergo isomerization, converting D-xylose into D-xylulose . This interaction results in the production of D-xylulose, which can then be further metabolized.

Biochemical Pathways

This compound is involved in several biochemical pathways. The primary pathway is the pentose phosphate pathway , where D-xylose is converted to D-xylulose by xylose isomerase . D-xylulose is then phosphorylated to D-xylulose 5-phosphate, an intermediate in the pentose phosphate pathway . Another pathway is the oxo-reductive pathway , where D-xylose is reduced to xylitol, which is then oxidized to D-xylulose .

Pharmacokinetics

It is known that d-xylose is easily absorbed by the intestines . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would likely be similar to those of D-xylose, but specific studies would be needed to confirm this.

Result of Action

The action of this compound results in the production of D-xylulose, which can be further metabolized to produce various substrates that serve important nutritional and biological purposes . For example, D-xylulose can be converted to xylulose 5-phosphate, an intermediate in the pentose phosphate pathway, which is crucial for the generation of NADPH and ribose 5-phosphate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of glucose can inhibit the uptake and metabolism of D-xylose . Moreover, the efficiency of D-xylose utilization can be improved through metabolic engineering, which can modify the organism’s metabolic pathways to enhance the conversion efficiency of D-xylose .

Future Directions

Efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Therefore, xylose is considered to be a promising renewable resource for producing biofuels and chemicals . A comprehensive understanding of bacterial xylose metabolism could be useful for the feasible development of microbial cell factories .

Biochemical Analysis

Biochemical Properties

D-[5-13C]Xylose plays a crucial role in biochemical reactions, particularly in the metabolism of pentose sugars. It interacts with several key enzymes and proteins, including xylose isomerase, which converts xylose to xylulose, and xylulose kinase, which phosphorylates xylulose to xylulose-5-phosphate. These interactions are essential for the integration of xylose into the pentose phosphate pathway, a critical metabolic pathway for the production of nucleotides and amino acids. Additionally, this compound can be utilized by xylose reductase and xylitol dehydrogenase in fungi, converting it to xylitol and subsequently to xylulose .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it is metabolized through the isomerase pathway, leading to the production of xylulose-5-phosphate, which enters the pentose phosphate pathway. This integration affects the overall metabolic flux and energy production within the cell. In yeast and fungi, this compound is converted to xylitol, which can impact osmotic balance and stress responses. The presence of this compound can also induce the expression of genes involved in xylose metabolism, enhancing the cell’s ability to utilize this sugar .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to xylulose by xylose isomerase, followed by phosphorylation to xylulose-5-phosphate by xylulose kinase. This phosphorylated intermediate is then funneled into the pentose phosphate pathway, where it contributes to the production of ribose-5-phosphate and other important metabolites. The binding interactions with xylose isomerase and xylulose kinase are critical for the efficient utilization of this compound. Additionally, in fungi, the reduction of this compound to xylitol by xylose reductase and its subsequent oxidation to xylulose by xylitol dehydrogenase are key steps in its metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro studies has demonstrated sustained metabolic activity, with cells continuing to utilize the labeled sugar for extended periods. In in vivo studies, the temporal effects can vary depending on the organism and the specific metabolic pathways involved .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound is efficiently metabolized and integrated into the pentose phosphate pathway, with minimal adverse effects. At higher doses, there can be threshold effects, including potential toxicity and adverse metabolic responses. Studies have shown that excessive amounts of this compound can lead to an accumulation of metabolic intermediates, disrupting normal cellular functions and potentially causing oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the pentose phosphate pathway. It is converted to xylulose-5-phosphate by the combined actions of xylose isomerase and xylulose kinase. This intermediate is then utilized in the pentose phosphate pathway to produce ribose-5-phosphate, which is essential for nucleotide synthesis. Additionally, in fungi, this compound is converted to xylitol by xylose reductase and then to xylulose by xylitol dehydrogenase, which also enters the pentose phosphate pathway .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. In bacteria, xylose transporters facilitate the uptake of this compound into the cell, where it is then metabolized. In yeast and fungi, similar transport mechanisms exist, allowing for the efficient uptake and utilization of this compound. The distribution of this compound within tissues can vary, with higher concentrations typically found in metabolically active tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it is metabolized by enzymes involved in the pentose phosphate pathway. In fungi, this compound can also be found in the vacuole, where it may be stored as xylitol. The activity and function of this compound are influenced by its localization, with cytoplasmic enzymes playing a key role in its metabolism. Targeting signals and post-translational modifications may also direct this compound to specific compartments within the cell .

Properties

IUPAC Name

(3R,4S,5R)-(613C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-NMZXSKSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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